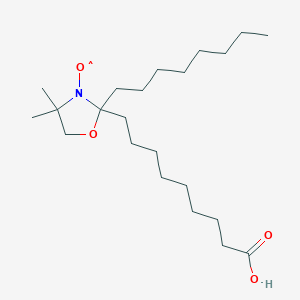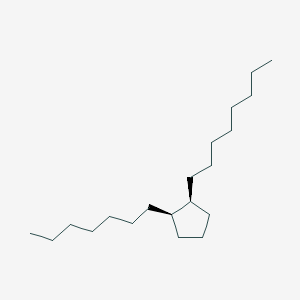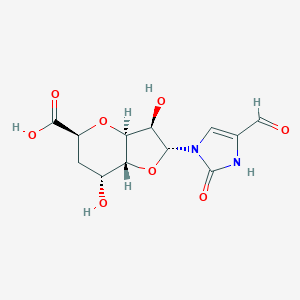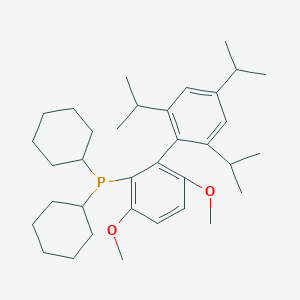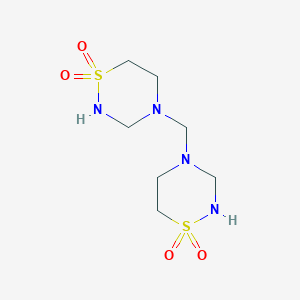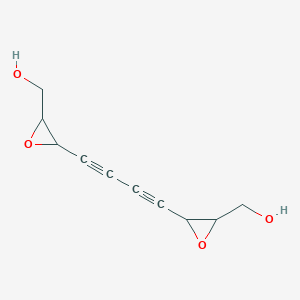
Repandiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Repandiol is a naturally occurring diterpenoid compound that is found in the plant species Euphorbia repanda. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of research, including cancer treatment, inflammation, and neurodegenerative disorders. In Additionally, we will list as many future directions as possible for further research on repandiol.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Repandiol, isolated from mushrooms Hydnum repandum and H. repandum var. album, has been found to exhibit potent cytotoxic activity against various tumor cells. This compound, characterized as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol, displays significant potential in cancer research due to its ability to effectively target tumor cells (Takahashi, Endo, & Nozoe, 1992).
DNA Interstrand Cross-Linking
Repandiol has also been identified as a mycotoxic diepoxide that can form interstrand cross-links within DNA. This property makes it a valuable molecule for studying the mechanisms of DNA damage and repair, particularly in the context of cancer biology (Millard et al., 2004).
Hepatoprotective and Antioxidant Potential
Mallotus repandus, traditionally used for various liver disorders, has been studied for its hepatoprotective and antioxidant activities. The ethyl acetate stem extract of M. repandus demonstrated protective effects against liver injury, which may be attributed to its antioxidant properties, thereby substantiating its traditional use (Mondal et al., 2020).
Analgesic and Anti-Inflammatory Activities
The plant Cyclamen repandum, showing biological activity in folk medicine, was investigated for its anti-inflammatory and antinociceptive activities. The study supports the traditional use of C. repandum tubers for pain and inflammation, providing a basis for the development of new therapeutic agents (Speroni et al., 2007).
Eigenschaften
CAS-Nummer |
147921-90-2 |
|---|---|
Produktname |
Repandiol |
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
[3-[4-[3-(hydroxymethyl)oxiran-2-yl]buta-1,3-diynyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H10O4/c11-5-9-7(13-9)3-1-2-4-8-10(6-12)14-8/h7-12H,5-6H2 |
InChI-Schlüssel |
BQWDCZPSFPXRCB-UHFFFAOYSA-N |
SMILES |
C(C1C(O1)C#CC#CC2C(O2)CO)O |
Kanonische SMILES |
C(C1C(O1)C#CC#CC2C(O2)CO)O |
melting_point |
168-169°C |
Andere CAS-Nummern |
147921-90-2 |
Physikalische Beschreibung |
Solid |
Synonyme |
2,3,8,9-diepoxy-4,6-decadiyne-1,10-diol repandiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



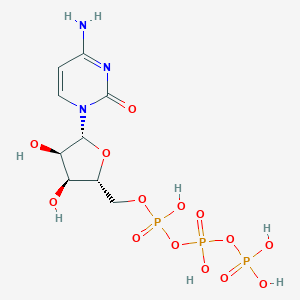
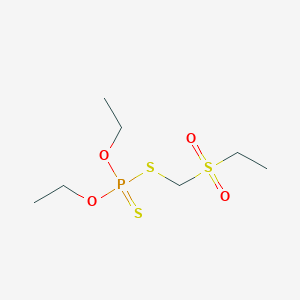
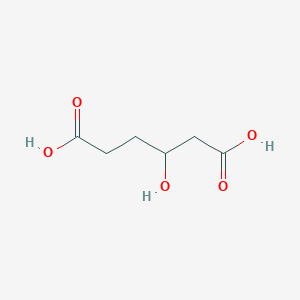
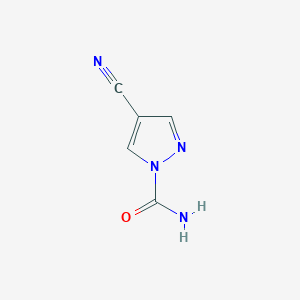
![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)
